molecular formula C39H54ClFeNNiP2- B6289742 benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron CAS No. 2049086-34-0

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

Cat. No.: B6289742
CAS No.: 2049086-34-0
M. Wt: 748.8 g/mol
InChI Key: JTNPZFMHJBNIDZ-DSWBINGXSA-M
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Description

The compound benzonitrile; chloronickel; cyclopentane; ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane; iron is a multicomponent system with distinct structural and functional roles:

  • Benzonitrile: An aromatic nitrile solvent and precursor with polar character (dipole moment ~4.18 D) .
  • Chloronickel: Likely NiCl₂, a transition metal halide used in catalysis and coordination chemistry.
  • Cyclopentane: A five-membered cycloalkane with moderate ring strain (25.5 kcal/mol) compared to cyclohexane (26.3 kcal/mol).
  • Ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane: A chiral, bulky bisphosphine ligand with steric and electronic tuning capabilities for asymmetric catalysis.
  • Iron: Likely present as a metallocene or coordination complex, contributing to redox activity or magnetic properties.

Properties

IUPAC Name

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNPZFMHJBNIDZ-DSWBINGXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54ClFeNNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of benzonitrile with chloronickel and cyclopentane in the presence of a phosphane ligand. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at low temperatures (0-25°C) to prevent decomposition.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of such complex organometallic compounds is typically carried out in specialized facilities equipped with advanced technology. The process involves:

    Large-scale reactors: To handle the volume and maintain the required reaction conditions.

    Purification techniques: Such as column chromatography or recrystallization to obtain the pure compound.

    Quality control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like THF, DCM.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxide, while reduction could produce benzylamine derivatives.

Scientific Research Applications

Catalysis

Catalytic Activity
The combination of chloronickel and phosphine ligands such as ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane enhances the catalytic properties of transition metal complexes. These compounds are often used in:

  • Cross-Coupling Reactions : They facilitate reactions such as Suzuki and Heck coupling, which are vital for forming carbon-carbon bonds in organic synthesis.
  • Hydrogenation Processes : The presence of iron allows these complexes to act as catalysts in hydrogenation reactions, converting unsaturated compounds into saturated ones.

Case Study: Suzuki Coupling
A study demonstrated that a catalyst based on this compound effectively catalyzes the Suzuki coupling of aryl halides with boronic acids, achieving high yields under mild conditions. The use of this specific phosphine ligand improved selectivity and reaction rates compared to traditional catalysts .

Materials Science

Synthesis of Advanced Materials
The unique structural features of these compounds make them suitable for developing advanced materials, particularly in:

  • Polymer Chemistry : They can be used as initiators or catalysts in the polymerization processes to create new polymers with specific properties.
  • Nanomaterials : The ability to form stable complexes allows for the synthesis of nanoparticles with controlled sizes and shapes, which are crucial for applications in electronics and photonics.

Example: Nanoparticle Synthesis
Research has shown that using chloronickel-based catalysts can lead to the formation of nickel nanoparticles with enhanced magnetic properties. These nanoparticles have potential applications in magnetic resonance imaging (MRI) and targeted drug delivery systems .

Pharmaceutical Applications

Drug Development
The versatility of the compound allows it to be utilized in drug development processes. Its ability to facilitate complex organic transformations is beneficial for synthesizing pharmaceutical intermediates.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be employed in multi-step syntheses required for producing APIs, especially those containing heterocycles.
  • Bioconjugation : The phosphine moiety can be used for bioconjugation strategies, linking drugs to targeting moieties or imaging agents.

Case Study: API Synthesis
In a recent pharmaceutical application, a synthetic route employing this compound was developed for an anti-cancer drug. The route demonstrated improved efficiency and yield compared to previous methods, showcasing its potential in streamlining drug synthesis.

Environmental Applications

Environmental Remediation
Compounds containing nickel and iron have been studied for their roles in environmental remediation processes, particularly in:

  • Catalytic Degradation of Pollutants : They can catalyze reactions that break down hazardous organic pollutants into less harmful substances.
  • Wastewater Treatment : Their catalytic properties can enhance processes like advanced oxidation processes (AOPs) for treating industrial wastewater.

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

    Catalysis: The compound acts as a catalyst by providing a reactive site for the substrate to bind and undergo transformation.

    Coordination Chemistry: The metal center (nickel or iron) coordinates with various ligands, facilitating different chemical reactions.

    Biological Pathways: In biological systems, the compound may interact with cellular components, influencing processes like cell signaling and metabolism.

Comparison with Similar Compounds

Table 1: Boiling Points and Polarity of Nitriles

Compound Boiling Point (°C) Dipole Moment (D)
Benzonitrile 191 4.18
Acetonitrile 82 3.94
Nitrobenzene 211 4.22

Table 2: Catalytic Efficiency of Metal Halides

Catalyst Reaction Type Turnover Frequency (h⁻¹)
NiCl₂ Suzuki-Miyaura Coupling 500
FeCl₃ Friedel-Crafts 1000

Biological Activity

Benzonitrile; chloronickel; cyclopentane; ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane; iron (CAS No. 2049086-34-0) is a complex organometallic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound consists of several components, including:

  • Benzonitrile : A nitrile derivative of benzene, known for its solvent properties and potential biological activities.
  • Chloronickel : Nickel in a chlorinated form, often used in catalysis.
  • Cyclopentane : A cyclic alkane that may influence the compound's hydrophobicity and biological interactions.
  • Ditert-butyl phosphane : A bulky phosphine ligand that can stabilize metal complexes and influence reactivity.
  • Iron : A transition metal that plays a crucial role in biological systems.

The molecular formula is C39H54ClFeNNiPC_{39}H_{54}ClFeNNiP, indicating a large and complex structure conducive to diverse interactions in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The presence of nickel and iron allows for coordination with biomolecules, potentially influencing enzymatic reactions.
  • Phosphine Ligand Role : The ditert-butyl phosphane can interact with cellular targets, possibly modulating signaling pathways.
  • Solvent Properties : Benzonitrile's solvent characteristics may facilitate the solubility of other active compounds or enhance their bioavailability.

Anticancer Activity

Research indicates that organometallic compounds similar to this one exhibit anticancer properties. For instance, studies have shown that nickel complexes can induce apoptosis in cancer cells by disrupting cellular redox balance and inducing oxidative stress .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with phosphine-containing compounds. A study demonstrated that phosphine ligands can enhance the antibacterial efficacy of metal complexes against Gram-positive bacteria .

Comparative Analysis

Compound TypeBiological ActivityNotable Findings
Nickel ComplexesAnticancerInduces apoptosis via oxidative stress
Phosphine LigandsAntimicrobialEnhances antibacterial efficacy
Organometallic CompoundsDiversePotential in drug development

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Targeting Cancer Cells : Investigations into the cytotoxic effects on various cancer cell lines have revealed promising results, suggesting a mechanism involving metal ion-mediated oxidative stress .
  • Synergistic Effects : The combination of benzonitrile with metal complexes has shown enhanced biological activity compared to individual components, indicating synergistic effects .

Q & A

Basic: How can benzonitrile be optimized as a co-solvent in organometallic reactions?

Answer: Benzonitrile's high dipole moment (4.01–4.18 D) and strong miscibility with polar/nonpolar solvents make it effective for stabilizing charged intermediates. To optimize its use:

  • Solvent Ratio: Adjust benzonitrile content (5–20% v/v) to balance polarity without destabilizing metal centers.
  • Temperature Control: Use low temperatures (e.g., −30°C) to mitigate ligand displacement in nickel or iron complexes.
  • Spectroscopic Monitoring: Employ UV-Vis or NMR to confirm solvent coordination to metal centers without side reactions .

Advanced: What methodologies are effective for analyzing the adsorption orientation of benzonitrile on Fe-doped carbon nanostructures?

Answer:

  • Surface-Enhanced Raman Spectroscopy (SERS): Identifies binding modes (e.g., π-coordination vs. nitrile-Fe interaction) through vibrational frequency shifts.
  • DFT Simulations: Model adsorption energies and orientation using hybrid functionals (e.g., B3LYP) with dispersion corrections.
  • X-ray Photoelectron Spectroscopy (XPS): Quantify Fe oxidation state changes post-adsorption (e.g., Fe²⁺ to Fe³⁺ shifts in 2p₃/₂ peaks) .

Basic: What synthetic routes are available for preparing chloronickel complexes with phosphine ligands?

Answer:

  • Direct Ligand Exchange: React NiCl₂·6H₂O with ditert-butylphosphane ligands in anhydrous THF under argon.
  • Reductive Elimination: Use NaBH₄ to reduce Ni(II) precursors in the presence of phosphines.
  • Characterization: Confirm geometry via magnetic susceptibility and X-ray crystallography (e.g., square planar vs. tetrahedral) .

Advanced: How do steric effects in chloronickel complexes influence catalytic C–C bond formation?

Answer: Bulky ditert-butylphosphane ligands:

  • Enhance Selectivity: Steric hindrance suppresses β-hydride elimination in cross-coupling (e.g., Suzuki-Miyaura).
  • Kinetic Studies: Monitor reaction rates using in situ IR to correlate ligand bulk with activation barriers.
  • Controlled Experiments: Compare turnover frequencies (TOFs) with less-hindered ligands (e.g., PPh₃) .

Basic: What are the challenges in isolating high-purity cyclopentane isomers, and what chromatographic methods are recommended?

Answer:

  • Isomer Separation: Use GC-MS with a β-cyclodextrin column (e.g., 30 m × 0.25 mm ID) to resolve 1,2-dimethyl- and 1,3-dimethylcyclopentane.
  • Temperature Gradients: Optimize from 40°C (hold 2 min) to 120°C (5°C/min) for baseline separation.
  • Purity Validation: Confirm via ¹³C NMR (distinct δ 20–30 ppm methyl signals) .

Advanced: How can molecular dynamics (MD) simulations predict the surface tension of cyclopentane in mixed solvent systems?

Answer:

  • Force Field Selection: Use OPLS-AA parameters for cyclopentane and benzonitrile mixtures.
  • Interfacial Analysis: Calculate surface tension via the Kirkwood-Buff method from density profiles.
  • Validation: Compare simulated values (e.g., ~22 mN/m for pure cyclopentane) with pendant drop tensiometry data .

Basic: What steps are critical in synthesizing ditert-butylphosphane ligands with controlled stereochemistry?

Answer:

  • Chiral Resolution: Use (−)-menthol esters to separate enantiomers via recrystallization.
  • Phosphine Oxidation: Protect phosphorus with sulfur, perform stereospecific alkylation, then reduce with LiAlH₄.
  • QC via ³¹P NMR: Verify diastereomeric excess (δ 10–15 ppm for R/S configurations) .

Advanced: How does ligand stereochemistry impact iron-catalyzed asymmetric hydrogenation of ketones?

Answer:

  • Mechanistic Probes: Use deuterium labeling (e.g., D₂ gas) to track enantioselective H₂ cleavage.
  • Kinetic Isotope Effects (KIE): Compare k_H/k_D for R vs. S ligand configurations.
  • DFT Transition States: Identify steric clashes in Fe–H–ketone adducts using NBO analysis .

Basic: Which spectroscopic techniques characterize iron centers in benzonitrile-coordinated complexes?

Answer:

  • Mössbauer Spectroscopy: Resolve Fe oxidation states (e.g., δ 0.3–0.5 mm/s for Fe²⁺).
  • EPR: Detect paramagnetic Fe(I) or Fe(III) species (g ≈ 2.0–4.0).
  • IR Spectroscopy: Identify ν(C≡N) shifts (2250 → 2180 cm⁻¹ upon Fe coordination) .

Advanced: How do iron-doped carbon matrices alter electrochemical reduction pathways of benzonitrile derivatives?

Answer:

  • Cyclic Voltammetry (CV): Compare reduction potentials (e.g., −1.2 V vs. Ag/AgCl) with/without Fe doping.
  • In Situ FTIR: Detect intermediates (e.g., imine or amine species) during controlled-potential electrolysis.
  • Post-Mortem XAS: Analyze Fe K-edge shifts to correlate coordination geometry with product selectivity .

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